molecular formula C6H4Br2N2O2 B1609954 2,4-Dibromo-6-methyl-3-nitropyridine CAS No. 706789-62-0

2,4-Dibromo-6-methyl-3-nitropyridine

Cat. No.: B1609954
CAS No.: 706789-62-0
M. Wt: 295.92 g/mol
InChI Key: FSAHRQGULULCHM-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of two bromine atoms at positions 2 and 4, a methyl group at position 6, and a nitro group at position 3 on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine typically involves the bromination of 6-methyl-3-nitropyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in methanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution Reactions: Products include 2,4-diamino-6-methyl-3-nitropyridine, 2,4-dithio-6-methyl-3-nitropyridine, and 2,4-dialkoxy-6-methyl-3-nitropyridine.

    Reduction Reactions: The major product is 2,4-dibromo-6-methyl-3-aminopyridine.

    Oxidation Reactions: Products include 2,4-dibromo-6-carboxy-3-nitropyridine and 2,4-dibromo-6-formyl-3-nitropyridine.

Scientific Research Applications

2,4-Dibromo-6-methyl-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methyl-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3-nitropyridine
  • 2,4-Dibromo-3-nitropyridine
  • 2,5-Dibromo-3-nitropyridine

Uniqueness

2,4-Dibromo-6-methyl-3-nitropyridine is unique due to the presence of the methyl group at position 6, which can influence its chemical reactivity and biological activity. The combination of bromine and nitro groups on the pyridine ring also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,4-dibromo-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAHRQGULULCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439368
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706789-62-0
Record name 2,4-Dibromo-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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